2-Chloro-3,5-diethoxy-benzaldehyde
Description
2-Chloro-3,5-diethoxybenzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at position 2 and ethoxy groups at positions 3 and 5 on the aromatic ring. Its molecular formula is C₁₁H₁₃ClO₃, with a molecular weight of 228.67 g/mol. The compound combines electron-withdrawing (chloro) and electron-donating (ethoxy) substituents, creating unique electronic and steric effects. While direct data on its physical properties (e.g., melting point) are unavailable in the provided evidence, inferences can be drawn from structurally analogous compounds (Table 1) .
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-chloro-3,5-diethoxybenzaldehyde |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-9-5-8(7-13)11(12)10(6-9)15-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
IOXHLCKGMGYMCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)OCC)Cl)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Notes and Limitations
- Data Gaps : Direct experimental data (e.g., melting point, solubility) for 2-chloro-3,5-diethoxybenzaldehyde are lacking; inferences rely on analogs like 2-chloro-3,5-dinitrobenzamide .
- Contradictions : Electron-withdrawing (chloro) and donating (ethoxy) groups create competing electronic effects, complicating reactivity predictions.
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